molecular formula C6H8F3NO2 B597261 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1251923-72-4

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B597261
M. Wt: 183.13
InChI Key: BMFNEKKRPLEBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” is a chemical compound that is part of the trifluoromethylpyridines group . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used widely in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, including “5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid”, is a significant area of research in the agrochemical and pharmaceutical industries . The synthesis often involves the use of a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is attached to the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving “5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” are complex and can involve various steps . For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been investigated, highlighting the formation of water-bridged hydrogen-bonding networks. Such studies contribute to our understanding of the molecular arrangements and interactions in crystalline materials, which can be critical for designing new drugs and materials with specific properties. For instance, the analysis of 5-(trifluoromethyl)picolinic acid monohydrate reveals a centrosymmetric dimer through water-bridged hydrogen bonding, further forming a two-dimensional sheet via intermolecular interactions (Ye & Tanski, 2020).

Synthesis of Polycyclic Systems

Sulfonamides, when used as terminators of cationic cyclisations, demonstrate the efficiency of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives in forming complex polycyclic systems. Such chemical reactions are essential for synthesizing new organic compounds that could have applications in medicinal chemistry and material science. The research shows the potential of these compounds in efficiently forming pyrrolidines and polycyclic systems, indicating their versatility in organic synthesis (Haskins & Knight, 2002).

Medicinal Chemistry Applications

The synthesis and structural analysis of novel compounds containing the 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid moiety have been explored for potential medicinal applications. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were studied, offering insights into their molecular behavior, which could be beneficial in designing drugs with specific actions based on their molecular interactions (Devi, Bishnoi, & Fatma, 2020).

Coordination Chemistry

Research into the coordination chemistry of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives has led to the development of novel coordination compounds. These compounds can serve as models for understanding the behavior of metal complexes in various environments, which is crucial for applications ranging from catalysis to materials science. A study on zinc(II) coordination polymers constructed by a related aromatic carboxylate ligand demonstrates the potential of these compounds in creating new materials with desirable properties (Hong, 2012).

Future Directions

The future directions for “5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid” and similar compounds involve further exploration of their synthesis and applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFNEKKRPLEBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230759
Record name 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

CAS RN

1251923-72-4
Record name 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.